2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Overview
Description
2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has shown potential in various scientific research applications, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride typically involves the reaction of benzimidazole derivatives with piperidine and thiol groups. One common method includes the condensation of 2-mercaptobenzimidazole with piperidine-2-carboxaldehyde under acidic conditions, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell cycle arrest, apoptosis, or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole: Similar structure but with a pyridine ring instead of piperidine.
2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole: Without the hydrochloride salt form
Uniqueness
2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is unique due to its specific combination of piperidine and benzimidazole moieties, which contribute to its distinct biological activities and potential therapeutic applications .
This compound’s versatility and potential in various fields of research make it a valuable subject for further investigation and development.
Biological Activity
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 225.33 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several derivatives of benzimidazole, including those similar to 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole, have shown significant antibacterial properties against various pathogens. The presence of the thioether group may enhance this activity by improving membrane permeability or interacting with bacterial enzymes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Some benzimidazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that modifications in the structure can lead to enhanced antitumor activity. For instance, structure-activity relationship (SAR) studies show that specific substitutions on the benzimidazole ring can significantly improve potency against cancer cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in inflammation and cancer progression, similar to other benzimidazole derivatives known for their enzyme inhibitory properties .
- Receptor Interaction : The piperidine component is likely to interact with neurotransmitter receptors or other cellular targets, which could mediate its pharmacological effects.
- Modulation of Signaling Pathways : Research indicates that some benzimidazole derivatives can modulate pathways such as NF-κB signaling, which is crucial in inflammation and cancer .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives found significant anti-inflammatory activity, with one compound exhibiting an IC50 value of 0.86 μM for NO production. This suggests that structural modifications can lead to potent anti-inflammatory agents .
- Another investigation highlighted the cytotoxicity of benzimidazole derivatives against various cancer cell lines, revealing that certain substitutions greatly enhance their efficacy compared to standard treatments like doxorubicin .
Data Table: Summary of Biological Activities
Activity Type | Compound Reference | IC50 Value | Notes |
---|---|---|---|
Anti-inflammatory | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | 0.86 μM (NO) | Effective in LPS-stimulated RAW 264.7 cells |
Cytotoxicity | Benzimidazole derivatives | Varies | Enhanced potency compared to doxorubicin |
Antibacterial | Various benzimidazole derivatives | Varies | Effective against multiple bacterial strains |
Properties
IUPAC Name |
2-(piperidin-2-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODAIOSDGZKZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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